molecular formula C9H8BrF3 B1272926 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene CAS No. 59770-96-6

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No. B1272926
CAS RN: 59770-96-6
M. Wt: 253.06 g/mol
InChI Key: AJBWDFPJLDDEPQ-UHFFFAOYSA-N
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Description

The compound "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" is a brominated aromatic molecule with a trifluoromethyl group and a bromoethyl side chain. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various organic reactions, and the electron-withdrawing trifluoromethyl group, which can influence the electronic properties of the benzene ring.

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through halogenation reactions. For instance, "1-Bromo-3,5-bis(trifluoromethyl)benzene" was synthesized by treating "1,3-bis(fluoromethyl)benzene" with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structures of related compounds like "1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene" have been reported, providing insights into the molecular conformation and packing in the solid state . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo palladium-catalyzed cross-coupling reactions, as seen with ethynylferrocene compounds . The bromine atom in "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" could similarly participate in cross-coupling reactions to form various organic products. Additionally, the presence of the trifluoromethyl group could influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" can be inferred from related compounds. For instance, the presence of rotational isomers and their behavior upon heating has been observed in "1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene" . The electron-withdrawing trifluoromethyl group could also affect the compound's boiling point, density, and refractive index. The compound's reactivity towards nucleophiles, such as organolithium or Grignard reagents, could be explored based on the reported conversion of similar aryl bromides .

Scientific Research Applications

  • Catalytic Trifluoromethylation : Methyltrioxorhenium acts as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, involving hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).

  • Synthesis of Naphthalenes and Naphthols : Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates, which can be further converted into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

  • Preparation of Grignard Reagents : An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene and the safe preparation of Grignard reagents from the precursor bromides has been developed (Leazer et al., 2003).

  • Synthesis of Biaryls : 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

  • Propanone Synthesis : Synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone has been achieved from 1-bromo-3-(trifluoromethyl)benzene, showcasing a high yield under specific conditions (Qiao Lin-lin, 2009).

  • Radical Addition Reactions in Aqueous Media : The study of bromine atom-transfer radical addition in aqueous media has been conducted, highlighting the solvent effect on these reactions (Yorimitsu et al., 2001).

Safety And Hazards

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .

properties

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWDFPJLDDEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975181
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

CAS RN

59770-96-6
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyl-3-(trifluoromethyl)benzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

bromine (32.5 g≡10.4 ml) was added over 15 minutes to a stirred mixture of (±)-1-(3-trifluoromethylphenyl)-ethanol [38 g, described by Overberger et al., Org. Synth. Coll. 3, 200 (1955)], triphenylphosphine (56 g) and dry dimethylformamide (200 ml) in an atmosphere of nitrogen. The temperature of the mixture was maintained at 40°-50° C. by ice-cooling. Further bromine was added dropwise to give a permanent orange colour and after stirring for 15 minutes the mixture was poured into a mixture of ice-water (1 liter) and hexane (500 ml). The mixture was filtered and the solid material was washed well with hexane. The hexane solutions were combined, washed with water (4×100 ml), dried over sodium sulphate and distilled to give (±)-1-(3-trifluoromethylphenyl)ethyl bromide, b.p. 98°-105° C./15 mmHg, as a clear mobile oil.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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